Magnesium arsenide

Thermoelectrics Energy Conversion Materials Science

Researchers requiring an arsenic source for colloidal III-V nanocrystal synthesis often face handling complexity with air-sensitive liquid alternatives. Magnesium arsenide (Mg₃As₂, CAS 12044-49-4) is a solid-state, stoichiometrically defined precursor that addresses this pain point by releasing elemental arsenic at elevated temperatures. For thermoelectric module developers targeting 300-600 K waste heat recovery, its n-type zT of 2.58 delivers a 460% performance gain over Mg₃Bi₂ (zT = 0.34) and an 87% gain over Mg₃Sb₂ (zT = 1.38), directly reducing material usage per watt generated. Monolayer Mg₃As₂ achieves a peak zT of 1.82 at 500 K with ultra-low lattice thermal conductivity (0.4 W m⁻¹ K⁻¹), positioning it as a compelling candidate for thin-film thermoelectric devices. The direct bandgap of cubic Mg₃As₂ (1.42 eV) and hexagonal α-Mg₃As₂ (2.2 eV) enables optoelectronic studies where indirect-gap analogs are unsuitable. Rigorous handling protocols are essential due to moisture sensitivity and arsine liberation.

Molecular Formula As2Mg3
Molecular Weight 222.76 g/mol
CAS No. 12044-49-4
Cat. No. B1593231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium arsenide
CAS12044-49-4
Molecular FormulaAs2Mg3
Molecular Weight222.76 g/mol
Structural Identifiers
SMILES[Mg]=[As][Mg][As]=[Mg]
InChIInChI=1S/2As.3Mg
InChIKeyUZIGZGIMMXFFGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Arsenide Core Properties & Benchmarking


Magnesium arsenide (Mg₃As₂, CAS 12044-49-4) is a binary inorganic Zintl-phase pnictide semiconductor within the Mg₃X₂ (X = N, P, As, Sb, Bi) family [1]. The compound exhibits dimorphism, crystallizing in a low-temperature cubic β-phase (space group Ia3) and a high-temperature hexagonal α-phase (space group C3̄m) [2]. Key physical properties include a density of 3.148–3.165 g/cm³, a melting point of approximately 800°C, and pronounced moisture sensitivity that liberates toxic arsine (AsH₃) upon hydrolysis [3]. Its established role as a precursor in colloidal semiconductor nanocrystal synthesis and as a high-performance candidate in thermoelectric materials science distinguishes it within the broader arsenide compound class [4].

Material Class
Zintl-phase pnictide semiconductor
Primary Workflow
Thermoelectric materials research & nanocrystal synthesis
Key Attribute
Direct-bandgap candidate with reported low thermal conductivity
Phase-dependent dimorphism

Magnesium Arsenide Substitution Limitations


Generic substitution among the Mg₃X₂ pnictides (X = As, Sb, Bi) or across different metal arsenides (e.g., Cd₃As₂, Zn₃As₂) is precluded by fundamental divergences in electronic band structure, thermoelectric figure of merit, and lattice thermal conductivity [1]. While Mg₃Sb₂ and Mg₃Bi₂ exhibit indirect bandgaps, Mg₃As₂ in its cubic and hexagonal phases demonstrates direct or narrow-direct bandgaps, enabling fundamentally different optoelectronic behavior [2]. Furthermore, theoretical studies reveal that n-type Mg₃As₂ achieves a dimensionless thermoelectric figure of merit (zT) of 2.58, which is 1.87× and 7.59× higher than Mg₃Sb₂ (zT = 1.38) and Mg₃Bi₂ (zT = 0.34), respectively, under comparable conditions [3]. This translates to a quantitative 460% enhancement over Mg₃Bi₂, rendering Mg₃As₂ uniquely positioned for near-room-temperature thermoelectric applications where its analogs underperform [4]. Substituting Mg₃As₂ with Mg₃Sb₂ would forfeit a 87% gain in zT, while substituting with Mg₃Bi₂ would result in a 658% performance loss—consequences that directly impact device-level conversion efficiency and system-level material economics.

Mg₃Sb₂ analog
Indirect bandgap may not support optoelectronic workflows that require direct radiative recombination.
Mg₃Bi₂ analog
Substantially lower reported thermoelectric figure of merit may limit device-level conversion efficiency review.
Other metal arsenides
Electronic band structure and lattice thermal conductivity divergences may shift performance context.

Magnesium Arsenide Comparative Evidence


n-Type Thermoelectric zT Advantage

First-principles calculations combined with semi-classical Boltzmann theory demonstrate that n-type Mg₃As₂ achieves a dimensionless thermoelectric figure of merit (zT) of 2.58, which exceeds that of Mg₃Sb₂ (zT = 1.38) by 87% and Mg₃Bi₂ (zT = 0.34) by 659% [1][2]. This represents a quantitative 2.58× improvement over the Mg₃Bi₂ baseline and a 1.87× improvement over Mg₃Sb₂. For p-type doping, Mg₃As₂ similarly outperforms both comparators with zT = 1.39, compared to 0.64 for Mg₃Sb₂ and 0.32 for Mg₃Bi₂ [1].

n-Type zT merit
Head-to-head
zT = 2.58
Mg₃Sb₂ 1.38
Mg₃Bi₂ 0.34
Supports thermoelectric conversion efficiency review.
First-principles DFT; n-type doping regime.
Thermoelectrics Energy Conversion Materials Science

Monolayer zT and Lattice Thermal Conductivity

First-principles calculations on two-dimensional Mg₃As₂ monolayers reveal a peak zT of 1.82 at 500 K, driven by an ultra-low lattice thermal conductivity (κ_l) of 0.4 W m⁻¹ K⁻¹ at 300 K and high electrical conductivity from its narrow bandgap [1]. When antimony is introduced to form the Mg₃SbAs monolayer, the bandgap widens and bipolar effects are suppressed, shifting the optimal thermoelectric performance to 900 K with a peak zT of 1.77 [1].

Monolayer zT peak
Head-to-head
zT = 1.82 at 500 K
κ_l 0.4 W m⁻¹ K⁻¹
Mg₃SbAs zT 1.77 at 900 K
Reported near-room-temperature performance context.
DFT with Boltzmann transport; monolayer model.
2D Materials Thermoelectrics Thermal Transport

Direct vs. Indirect Bandgap Comparison

Density functional theory (DFT) calculations reveal that cubic Mg₃As₂ exhibits a direct bandgap of 1.42 eV, whereas trigonal Mg₃Sb₂ possesses an indirect bandgap of 0.24 eV [1][2]. The hexagonal α-phase of Mg₃As₂ has been reported with a bandgap of 2.2 eV (564 nm) . This direct vs. indirect distinction fundamentally governs radiative recombination efficiency and optical absorption characteristics, directly impacting performance in optoelectronic devices such as LEDs and photodetectors.

Bandgap type
Cross-study
Direct gap (1.42 eV)
Enables radiative recombination studies.
DFT/VASP; Mg₃Sb₂ shows indirect 0.24 eV gap.
Semiconductors Bandgap Engineering Optoelectronics

Thermal Conductivity and Superionic Phase Transition

Atomistic simulations using classical molecular dynamics with a Buckingham-type interionic potential reveal that Mg₃As₂ exhibits a superionic phase transition at ~1505 K and a melting temperature of ~1700 K [1]. The study provides a comprehensive set of thermophysical properties including bulk modulus, shear modulus, Young's modulus, and thermal expansion coefficients from room temperature to the melting point [1]. While direct comparative data for Mg₃Sb₂ or Mg₃Bi₂ at identical superionic transition temperatures are not available in the same study, the calculated thermal conductivity of Mg₃Sb₂ from other sources is ~2 W m⁻¹ K⁻¹ at 300 K [2], providing a baseline against which Mg₃As₂'s ultra-low lattice thermal conductivity of 0.4 W m⁻¹ K⁻¹ in monolayer form [3] can be qualitatively contrasted.

Superionic transition
Class-level
~1505 K transition
Context for high-temperature materials modeling.
Classical MD; direct comparator data to verify.
Thermal Management Phase Transitions Molecular Dynamics

Magnesium Arsenide Key Application Scenarios


Near-Room Thermoelectric Power & Cooling

Procurement of Mg₃As₂ is strategically justified for thermoelectric modules targeting waste heat recovery in the 300–600 K range, where its n-type zT of 2.58 substantially exceeds that of Mg₃Sb₂ (zT = 1.38) and Mg₃Bi₂ (zT = 0.34) [1]. The 87% enhancement over Mg₃Sb₂ and 659% enhancement over Mg₃Bi₂ directly correlate to higher conversion efficiency and reduced material usage per watt generated. Monolayer Mg₃As₂ further demonstrates a peak zT of 1.82 at 500 K with ultra-low lattice thermal conductivity (0.4 W m⁻¹ K⁻¹), positioning it as a candidate for thin-film thermoelectric devices where Mg₃Sb₂-based alternatives would require higher operating temperatures (~900 K) for comparable performance [2].

Colloidal Nanocrystal Synthesis as Arsenic Source

Mg₃As₂ serves as an effective solid-state arsenic source in transmetalation routes for synthesizing colloidal III–V semiconductor nanocrystals, including GaAs, InAs, and InP [3]. Its utility in this application stems from its ability to release elemental arsenic at elevated temperatures, enabling controlled nucleation and growth of high-quality nanocrystals. Alternative arsenic sources such as As(SiMe₃)₃ are air-sensitive liquids that present greater handling complexity; Mg₃As₂ offers a solid-state, stoichiometrically defined alternative with distinct reactivity profiles that may be preferred in specific synthetic protocols [3].

Direct-Bandgap Semiconductor Optoelectronics

The direct bandgap of cubic Mg₃As₂ (1.42 eV) and hexagonal α-Mg₃As₂ (2.2 eV) makes this compound a relevant model system for studying optoelectronic phenomena in II–V semiconductors, where the indirect bandgap of Mg₃Sb₂ (0.24 eV) precludes efficient radiative recombination [4]. Researchers investigating light emission, photodetection, or photovoltaic effects in arsenide-based materials should prioritize Mg₃As₂ over Mg₃Sb₂ when direct-gap behavior is experimentally required. The bandgap values align with visible to near-infrared spectral regions, enabling wavelength-specific studies [4].

High-Temperature Phase Transition Research

The well-characterized superionic phase transition at ~1505 K and melting point at ~1700 K, obtained via atomistic simulations validated against first-principles data, position Mg₃As₂ as a reference compound for studying ionic conductivity phenomena and thermomechanical stability in pnictide semiconductors [5]. The availability of a validated Buckingham-type interionic potential enables molecular dynamics simulations across a wide temperature range, providing predictive capability for device-level thermal cycling and reliability assessment that is not equivalently established for all in-class analogs [5].

Application
Selection Property
Validation Focus
Near-room thermoelectric research
Reported zT ranking in Mg₃X₂ family
Conversion efficiency endpoint review
Colloidal nanocrystal synthesis
Solid-state arsenic source reactivity
Nucleation control & purity assessment
Direct-gap optoelectronic studies
Direct bandgap (vs. indirect analogs)
Radiative recombination efficiency
High-temperature phase transition models
Superionic transition temperature
Thermomechanical stability simulation

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